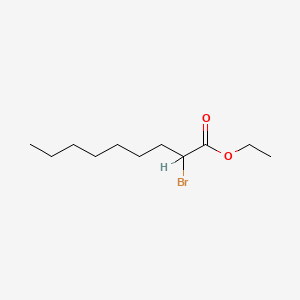
ethyl 2-bromononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
ethyl 2-bromononanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
ethyl 2-bromononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .
Comparison with Similar Compounds
ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:
Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.
Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .
Properties
CAS No. |
7425-60-7 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















